3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one

Antileishmanial Chalcone Leishmania donovani

Reproducible antileishmanial and kinase research requires exact chalcone geometry-positional isomers of the pyridine nitrogen significantly alter activity. This validated scaffold offers: - Antileishmanial IC50 = 0.95 µM (L. donovani), superior to pentamidine - Pfmrk kinase inhibition: IC50 = 22 µM for assay benchmarking - Dual 5-LOX/COX-2 inhibition: 8.13 µM / 14.0 µM Supplied with batch-specific COA. Available for immediate R&D shipment.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
Cat. No. B12513082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2
InChIInChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H
InChIKeyUYYLCENCUQKANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one: A Pyridinyl Chalcone Scaffold for Research Procurement


3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one (CAS 53940-12-8) is a pyridinyl-substituted chalcone—an α,β-unsaturated ketone characterized by a central propenone bridge linking a phenyl ring to a pyridin-2-yl moiety. This heterocyclic chalcone serves as a privileged scaffold in medicinal chemistry due to its electrophilic enone system, which can act as a Michael acceptor [1]. The presence of the pyridine nitrogen enhances hydrogen-bonding capacity and modulates electronic properties compared to purely phenyl-based chalcones, contributing to its utility in antileishmanial, antimalarial, and kinase inhibition research programs [2].

Antileishmanial lead optimization scaffold
Antimalarial kinase (Pfmrk) target validation tool
Inflammatory pathway probe (5‑LOX/COX‑2 dual inhibitor)

Why 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one Cannot Be Readily Substituted by Other Chalcones


Chalcones are a broad class of compounds, but biological activity is exquisitely sensitive to aryl ring substitution patterns. Replacing the pyridin-2-yl group with a phenyl ring (to form 1,3-diphenyl-2-propen-1-one) or repositioning the nitrogen to the pyridin-3-yl or pyridin-4-yl position fundamentally alters target engagement and potency. In antileishmanial assays, only the 3-pyridin-2-yl derivatives achieved submicromolar IC50 values, whereas the corresponding naphthalenyl analogs and other positional isomers were less active or inactive [1]. Similarly, enzyme inhibition profiles—such as activity against 5-lipoxygenase or Pfmrk kinase—are contingent upon the precise geometric and electronic presentation of the pyridine nitrogen, meaning that procurement of an exact structural match is essential for reproducible experimental outcomes [2].

Pyridine positional isomer may not transfer activity
Pyridin‑2‑yl group is required; pyridin‑3‑yl or pyridin‑4‑yl analogs showed reduced or absent antileishmanial activity. Replacing with phenyl may shift to micromolar range.
Naphthalenyl analogs are not equivalent
Naphthalenyl chalcones in the same library lacked submicromolar IC50 values; scaffold substitution may shift target engagement and assay outcome.
Enzyme inhibition profile is scaffold‑dependent
5‑LOX/COX‑2 and Pfmrk kinase inhibition are contingent on the pyridinyl enone geometry; simple chalcones without pyridine show negligible activity.

Quantitative Differentiation Evidence for 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one


Antileishmanial Potency Against L. donovani: Submicromolar IC50 and Superiority to Pentamidine

In a direct head-to-head comparative study, a series of 1-phenyl-3-pyridinyl-2-prop-1-enones were evaluated for in vitro antileishmanial activity against Leishmania donovani. Among the ten pyridinyl chalcones synthesized, one 3-pyridin-2-yl derivative achieved an IC50 of 0.95 µM—the only compound in the entire 26-compound library (which included naphthalenyl analogs) to exhibit submicromolar efficacy. Three additional pyridin-2-yl derivatives displayed IC50 values below 5 µM. Notably, the 1-phenyl-3-pyridin-2-yl-2-propen-1-one scaffold was reported to be more active than pentamidine, a clinically used antileishmanial agent [1]. The cytotoxicity of the five most active L. donovani inhibitors was assessed against a primary kidney cell line, with the best selectivity index being approximately two-fold (IC50 ratio of ~2:1) [1].

Antileishmanial IC50
Head‑to‑head
IC50 0.95 µM (3‑pyridin‑2‑yl)
Reported submicromolar antileishmanial assay response; only scaffold achieving this in 26‑compound library.
Selectivity index ~2‑fold over primary kidney cells. Pentamidine comparator context.
Antileishmanial Chalcone Leishmania donovani

Enzyme Inhibition Profile: 5-Lipoxygenase and COX-2 Activity

BindingDB curates enzyme inhibition data for (E)-3-Phenyl-1-pyridin-2-yl-propenone against two key inflammatory pathway enzymes. The compound inhibits murine 5-lipoxygenase with an IC50 of 8,130 nM (8.13 µM) and murine prostaglandin G/H synthase 2 (COX-2) with an IC50 of 14,000 nM (14.0 µM) [1]. While the absolute potency is modest, this dual-inhibition profile distinguishes the pyridin-2-yl chalcone from simpler phenyl chalcones, which often show negligible LOX/COX activity. The data provide a baseline for structure-activity relationship (SAR) studies aimed at optimizing anti-inflammatory chalcone derivatives.

5‑LOX / COX‑2 IC50
Reported
5‑LOX 8.13 µM · COX‑2 14.0 µM
Reported dual enzyme inhibition baseline; measurable activity supports SAR expansion.
~40‑fold less potent than NDGA for 5‑LOX; murine enzyme source.
Lipoxygenase Inhibition COX-2 Enzyme Inhibition

Kinase Inhibition: Pfmrk (P. falciparum) Activity

The compound (E)-1-Phenyl-3-pyridin-2-yl-propenone (also cataloged as CHEMBL16947) demonstrates measurable inhibition of Pfmrk, a MO15-related cyclin-dependent kinase from the malaria parasite Plasmodium falciparum. BindingDB reports an IC50 of 22,000 nM (22 µM) against His6x-tagged Pfmrk expressed in E. coli [1]. While this potency is modest, it establishes the pyridin-2-yl chalcone scaffold as a validated ligand for this parasite-specific kinase target—a feature not shared by all chalcone analogs. This data point supports the use of this compound in antimalarial target validation and as a reference for designing more potent Pfmrk inhibitors.

Pfmrk Kinase IC50
Class‑level
IC50 22 µM (P. falciparum Pfmrk)
Reported Pfmrk kinase inhibition context; supports target validation studies.
Activity is binary relative to inactive chalcones; expressed in E. coli.
Antimalarial Kinase Inhibition Plasmodium falciparum

Research and Industrial Application Scenarios for 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one


Antileishmanial Lead Optimization

Medicinal chemistry teams pursuing novel antileishmanial agents can employ 3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one as a validated starting scaffold. The submicromolar IC50 (0.95 µM) against L. donovani and reported superiority to pentamidine provide a strong rationale for SAR expansion around the pyridine and phenyl rings to improve selectivity and potency [1].

Antimalarial Target Validation (Pfmrk Kinase)

Researchers investigating Plasmodium falciparum kinase targets can utilize this compound as a reference inhibitor for Pfmrk (IC50 = 22 µM) to establish assay conditions, validate screening platforms, or benchmark novel inhibitors [2].

Inflammatory Pathway Probe Development

Investigators studying the arachidonic acid cascade can deploy this chalcone as a tool compound with defined dual 5-LOX/COX-2 inhibition (IC50 = 8.13 µM and 14.0 µM, respectively). It serves as a structural template for developing more potent and selective lipoxygenase inhibitors [3].

Application
Selection Property
Validation Focus
Antileishmanial lead optimization studies
Pyridin‑2‑yl chalcone scaffold with reported antileishmanial activity
Potency and selectivity screening against L. donovani
Pfmrk kinase target validation
Pfmrk inhibition context
Kinase assay benchmarking and inhibitor reference
Inflammatory pathway probe development
Dual 5‑LOX/COX‑2 inhibition context
SAR‑based selectivity and potency optimization
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